Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide
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Overview
Description
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an iodide ion and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazolium compounds typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide, the synthetic route may involve the following steps:
Condensation Reaction: 2-aminophenol reacts with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazole core.
Substitution Reaction:
Alkylation: The ethyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of benzoxazolium compounds often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of catalysts and specific reaction conditions (e.g., temperature, pressure) is common to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazolium compounds.
Scientific Research Applications
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting various cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-methyl-, iodide
- Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-, bromide
Uniqueness
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide is unique due to its specific substituents and iodide ion, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
41729-43-5 |
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Molecular Formula |
C21H23IN2O2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[(E)-2-(3-ethyl-5,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H23N2O2.HI/c1-5-22-19-13-15(2)16(3)14-20(19)25-21(22)11-12-23(17(4)24)18-9-7-6-8-10-18;/h6-14H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZXWXLKDCEHARTI-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
Canonical SMILES |
CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origin of Product |
United States |
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